molecular formula C24H23N3O4S2 B11502210 N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B11502210
M. Wt: 481.6 g/mol
InChI Key: WBYMPLGGFQKTSM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of methoxyphenyl groups, a thiophen-2-ylmethyl group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a thiophen-2-ylmethyl halide reacts with the imidazolidinone intermediate.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be attached via electrophilic aromatic substitution reactions, where methoxyphenyl halides react with the imidazolidinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophen-2-ylmethyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methoxyphenyl groups can undergo substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halides, acids, or bases under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(phenylmethyl)-2-thioxoimidazolidin-4-yl]acetamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

    N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(methyl)-2-thioxoimidazolidin-4-yl]acetamide: Similar structure but with a methyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C24H23N3O4S2

Molecular Weight

481.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H23N3O4S2/c1-30-18-9-5-16(6-10-18)25-22(28)14-21-23(29)27(17-7-11-19(31-2)12-8-17)24(32)26(21)15-20-4-3-13-33-20/h3-13,21H,14-15H2,1-2H3,(H,25,28)

InChI Key

WBYMPLGGFQKTSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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